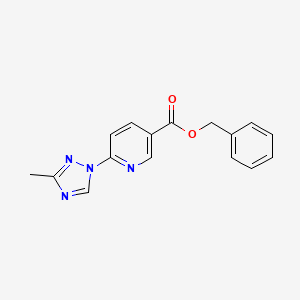

benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl triazolylmethylamine compounds are a class of chemicals that contain a benzyl group, a triazole ring, and an amine group . They are often used as ligands in various chemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Synthesis Analysis

The synthesis of benzyl triazolylmethylamine compounds often involves the reaction of a benzyl azide with a propargylamine . The resulting product is a polytriazolylamine ligand .Molecular Structure Analysis

The molecular structure of benzyl triazolylmethylamine compounds is characterized by the presence of a benzyl group, a triazole ring, and an amine group . The triazole ring can bind to metal centers, such as copper, through its nitrogen atoms .Chemical Reactions Analysis

Benzyl triazolylmethylamine compounds are often used as ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . These reactions are used to form 1,2,3-triazoles, a type of nitrogen-containing heterocycle .Aplicaciones Científicas De Investigación

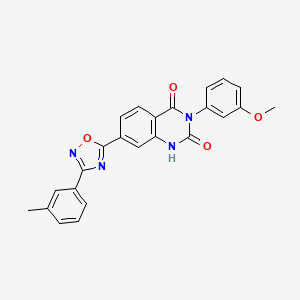

- Cytotoxicity : Researchers have synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, including this compound. It displayed potent cytotoxic activity against cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Specifically, compound 10ec exhibited the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 breast cancer cells.

- Apoptosis Induction : Detailed biological studies confirmed that compound 10ec induced apoptosis in BT-474 cells. Techniques like acridine orange/ethidium bromide (AO/EB) staining and annexin V-FITC/propidium iodide staining revealed apoptotic changes .

- Colchicine Binding Site Interaction : Molecular modeling studies indicated that compound 10ec binds to the colchicine binding site of tubulin, suggesting its potential as an anticancer agent .

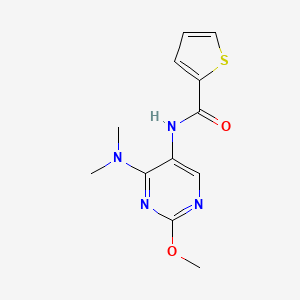

- BTTAA : Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a water-soluble ligand used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It accelerates reaction rates and minimizes cell cytotoxicity, making it valuable for bioconjugation and drug discovery .

- TBTA : Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is another derivative of this compound. It serves as a ligand suitable for click chemistry reactions, facilitating the formation of triazoles through CuAAC .

- 1,2,4-Triazole Derivatives : Researchers have synthesized novel 1,2,4-triazole derivatives, including compounds related to benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate. These derivatives exhibit antifungal activity and may have potential applications in treating fungal infections .

- Drug-Like Properties : In silico studies revealed that sulfonyl piperazine-integrated triazole conjugates, including this compound, possess drug-like properties. These findings contribute to drug design and optimization efforts .

Anticancer Activity

Click Chemistry Ligand

Click Chemistry Catalyst

Antifungal Agents

Drug Design and Optimization

Mecanismo De Acción

Target of Action

The primary target of benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . As a result, the compound can induce cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The inhibition of tubulin polymerization disrupts the normal cell cycle, leading to apoptosis , or programmed cell death . This process involves a series of biochemical pathways, including the activation of caspases, a family of protease enzymes playing essential roles in programmed cell death .

Result of Action

The result of benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate’s action is the induction of apoptosis in cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . This leads to a reduction in cell proliferation, as shown by the inhibition of colony formation in BT-474 cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-12-18-11-20(19-12)15-8-7-14(9-17-15)16(21)22-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVMRFZUHSOYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2801698.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2801699.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)

![Ethyl 4-[(3-amino-2-oxochromen-4-yl)amino]benzoate](/img/structure/B2801703.png)

![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol](/img/structure/B2801709.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2801710.png)